molecular formula C20H21NO5 B1212717 Papaverinol CAS No. 482-76-8

Papaverinol

Cat. No.: B1212717
CAS No.: 482-76-8
M. Wt: 355.4 g/mol
InChI Key: JJZIJKXUHDFVGX-UHFFFAOYSA-N
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Description

Papaverinol is a derivative of Papaverine . Papaverine is an opium alkaloid antispasmodic drug, used primarily in the treatment of visceral spasms and vasospasms (especially those involving the intestines, heart, or brain), and occasionally in the treatment of erectile dysfunction and acute mesenteric ischemia .


Synthesis Analysis

This compound is a metabolite produced from the biotransformation of Papaverine . The synthesis of Papaverine was first confirmed by Pictet and Gamble in 1909 . The biotransformation of Papaverine involves several reactions including reduction, demethylation, N-oxidation, oxidation, and hydroxylation .


Molecular Structure Analysis

The molecular structure of this compound is derived from Papaverine, which has a chemical formula of C20H21NO4 . The structure of Papaverine and its metabolites have been studied .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound from Papaverine include reduction, demethylation, N-oxidation, oxidation, and hydroxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its related compounds, such as solubility in water and lipophilicity, have been measured .

Mechanism of Action

The mechanism of action of Papaverine, from which Papaverinol is derived, is believed to be due to its ability to inhibit phosphodiesterases, leading to an increase in intracellular cAMP . This results in the relaxation of various smooth muscles, which may be prominent if spasm exists .

Safety and Hazards

Papaverine, from which Papaverinol is derived, may cause drowsiness or dizziness . It is advised not to drive a car or operate machinery until you know how it affects you . Alcohol can make the side effects from Papaverine worse .

Future Directions

Papaverinol-N-Oxide, a microbial biotransformation product of Papaverine, has potential antidiabetic and antiobesity activity . This suggests that this compound and its derivatives could have potential therapeutic applications in the future .

Properties

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIJKXUHDFVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964029
Record name (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-76-8
Record name α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaverinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol
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